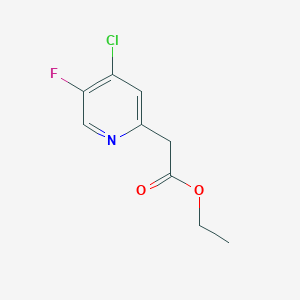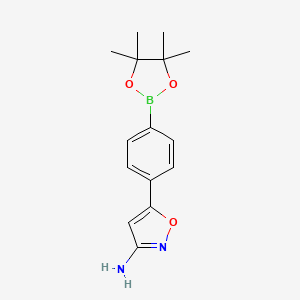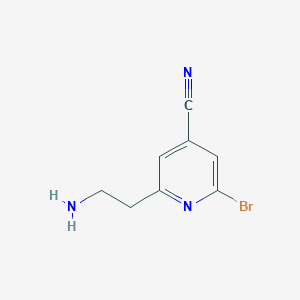
3-Hydroxy-5-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-iodobenzaldehyde is an organic compound with the molecular formula C₇H₅IO₂ It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by a hydroxyl group and an iodine atom, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-iodobenzaldehyde can be synthesized through the iodination of 3-hydroxybenzaldehyde. The reaction typically involves the use of iodine and a suitable oxidizing agent in an aqueous medium. For example, 3-hydroxybenzaldehyde can be dissolved in ammonium hydroxide, followed by the addition of iodine and potassium iodide in water. The reaction is carried out at room temperature for a few hours to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-hydroxy-5-iodobenzoic acid.
Reduction: Formation of 3-hydroxy-5-iodobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-5-iodobenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile compound in chemical synthesis and biological studies.
Comparación Con Compuestos Similares
- 3-Hydroxy-4-iodobenzaldehyde
- 2-Hydroxy-5-iodobenzaldehyde
- 3,5-Dichloro-2-hydroxybenzaldehyde
Comparison: 3-Hydroxy-5-iodobenzaldehyde is unique due to the specific positioning of the hydroxyl and iodine groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and applications in synthesis and research .
Propiedades
Fórmula molecular |
C7H5IO2 |
|---|---|
Peso molecular |
248.02 g/mol |
Nombre IUPAC |
3-hydroxy-5-iodobenzaldehyde |
InChI |
InChI=1S/C7H5IO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H |
Clave InChI |
MPLHKDNGARIUCV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)

